Adenosine 5'-diphosphate, monosodium salt dihydrate is derived from the hydrolysis of adenosine triphosphate (ATP) by the enzyme adenosine triphosphatase. It can be classified as a nucleotide and is specifically categorized as a diphosphate nucleotide due to its two phosphate groups. The compound is often utilized in biochemical research and applications involving cellular energy metabolism.
The synthesis of adenosine 5'-diphosphate, monosodium salt dihydrate can be achieved through several methods, primarily focusing on the hydrolysis of ATP. The following outlines a typical synthesis route:
The molecular structure of adenosine 5'-diphosphate, monosodium salt dihydrate consists of a ribose sugar linked to two phosphate groups and an adenine base. Key structural features include:
Adenosine 5'-diphosphate participates in several important biochemical reactions:
The mechanism of action of adenosine 5'-diphosphate primarily revolves around its role in energy metabolism:
Adenosine 5'-diphosphate, monosodium salt dihydrate exhibits several notable physical and chemical properties:
Adenosine 5'-diphosphate, monosodium salt dihydrate has numerous scientific applications:
Adenosine 5'-diphosphate, monosodium salt dihydrate is assigned the systematic chemical name adenosine 5'-(trihydrogen diphosphate), monosodium salt, dihydrate and the CAS Registry Number 1172-42-5. Its molecular formula is C₁₀H₁₄N₅O₁₀P₂·Na·2H₂O, with a molecular weight of 491.19 g/mol. Crystallographic studies of adenosine diphosphate (ADP) complexes reveal key structural motifs relevant to its monosodium salt dihydrate form. When bound to nucleoside diphosphate kinase (NDP kinase), ADP coordinates with a Mg²⁺ ion near the catalytic residue His122. This coordination involves bridging between the α- and β-phosphate groups, positioning the pyrophosphate moiety for phosphoryl transfer. The Mg²⁺ ion stabilizes the ADP conformation through ionic interactions with phosphate oxygen atoms (O1A, O2A, O2B, O3B), resulting in a bond distance of 2.2 Å between Mg²⁺ and the β-phosphate oxygen [3].
Table 1: Crystallographic Parameters of ADP Complexes
Parameter | Value/Description |
---|---|
Coordination Site | His122 (NDP kinase active site) |
Metal Ion Role | Mg²⁺ bridges α- and β-phosphates |
Bond Distances | 2.2 Å (Mg²⁺-OβP); 1.9 Å (Mg²⁺-H₂O) |
Phosphate Geometry | Non-planar arrangement; torsion angle ~150° |
The adenine base in this conformation makes exclusively nonpolar contacts with hydrophobic enzyme pockets, while ribose 2'- and 3'-hydroxyl groups form hydrogen bonds with polar residues [3].
The stereochemical integrity of adenosine 5'-diphosphate, monosodium salt dihydrate centers on its phosphoester linkages and ribose conformation. The compound exists as a single isomer due to the absence of chiral centers in its phosphate groups. However, its enzymatic recognition depends on specific stereoelectronic properties. Studies of analogous phosphoramidate nucleotides (e.g., iminodiacetic acid-dAMP) demonstrate that ADP derivatives require two chelating moieties for efficient polymerase binding. The α-phosphate oxygen atoms adopt a tetrahedral geometry, enabling coordination with Mg²⁺ ions in enzyme active sites. This configuration facilitates nucleophilic attack by the 3'-OH of primer strands during DNA synthesis, as observed in HIV-1 reverse transcriptase kinetics [2].
Ribose puckering significantly influences biological activity. In ADP’s sodium salt, the ribofuranose ring typically assumes a C3'-endo conformation, positioning the 5'-diphosphate for optimal Mg²⁺ chelation. This contrasts with cyclic phosphate analogs (e.g., adenosine 3',5'-cyclic phosphate), where ribose adopts a rare C4'-exo conformation due to trans-fusion with the six-membered cyclic phosphate ring [6]. Such distortions alter phosphorylation kinetics and explain the heightened lability of cyclic phosphates compared to linear ADP.
The dihydrate designation (C₁₀H₁₄N₅O₁₀P₂·Na·2H₂O) indicates two water molecules are integral to its crystalline structure. These waters stabilize the lattice through hydrogen bonding with phosphate oxygen atoms and the ribose hydroxyl groups. The monosodium salt forms via stoichiometric neutralization of the β-phosphate group (pKa ≈ 6.5), leaving the α-phosphate protonated. This selective ionization occurs because the β-phosphate has lower acidity than the α-phosphate due to reduced electron withdrawal from the adenosine moiety [5].
The salt synthesis typically involves reacting adenosine 5'-diphosphoric acid with sodium carbonate or hydroxide in aqueous medium. Crystallization yields the dihydrate when conducted below 25°C, as confirmed by thermogravimetric analysis showing ~7.3% mass loss (theoretical H₂O content: 7.33%) upon dehydration [5]. Hydration water enhances solubility to 50 mg/mL in water—significantly higher than anhydrous forms—by disrupting ionic interactions between ADP molecules. This property is critical for biochemical applications requiring stock solutions [1].
Table 2: Comparative Properties of Adenosine Phosphate Salts
Property | ADP Monosodium Salt Dihydrate | ADP Disodium Salt | ATP Disodium Salt |
---|---|---|---|
Molecular Formula | C₁₀H₁₄N₅O₁₀P₂·Na·2H₂O | C₁₀H₁₃N₅O₁₀P₂·2Na | C₁₀H₁₄N₅O₁₃P₃·2Na |
Charge at pH 7 | −3 (αP−/βPO⁻Na⁺) | −4 (αP²⁻/βP²⁻) | −4 (αP−/βP²⁻/γP²⁻) |
Solubility (water) | 50 mg/mL | >100 mg/mL | >100 mg/mL |
Storage | −20°C (desiccated); hygroscopic | −20°C; less hygroscopic | −70°C; hydrolytically unstable |
Monosodium vs. Disodium ADP: The monosodium salt’s lower solubility stems from residual protonation of the α-phosphate, enabling stronger intermolecular hydrogen bonding. Conversely, the disodium salt (C₁₀H₁₃N₅O₁₀P₂·2Na) carries a −4 charge, enhancing hydrophilicity but increasing hygroscopicity. The monosodium form’s stability at −20°C makes it preferable for long-term storage [1] [7].
ADP vs. ATP Salts: ATP disodium salt (e.g., CID 85315) contains three phosphate groups, imparting greater charge density and hydrolytic lability. Its γ-phosphate is prone to enzymatic cleavage (e.g., ATPases) or acid-catalyzed hydrolysis. ADP monosodium salt lacks this labile bond, conferring superior stability in neutral solutions. Both salts share nonpolar adenine interactions in enzyme binding pockets, but ADP’s smaller charge reduces affinity for Mg²⁺ compared to ATP [3] [4].
Adenosine Monophosphate Analogs: Unlike ADP salts, adenosine 5'-monophosphate (AMP) derivatives like cyclic 3',5'-AMP exhibit constrained phosphate geometries. Their six-membered rings resist hydrolysis (half-life >100 h at pH 7) but require enzymatic cleavage (e.g., phosphodiesterases), whereas ADP’s linear diphosphate is susceptible to phosphatases [6].
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